1-Amino-4-methoxy-2-methylpentan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-methoxy-2-methylpentan-3-ol is an organic compound with the molecular formula C7H17NO2 and a molecular weight of 147.22 g/mol . This compound features an amino group, a methoxy group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-methoxy-2-methylpentan-3-ol can be achieved through several methods. One common approach involves the reaction of 4-methoxy-2-methylpentan-3-one with ammonia under controlled conditions to introduce the amino group . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-methoxy-2-methylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols with different substitution patterns.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of amino derivatives .
Scientific Research Applications
1-Amino-4-methoxy-2-methylpentan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-4-methoxy-2-methylpentan-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the methoxy and hydroxyl groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpentan-1-ol: Similar structure but lacks the methoxy group.
1-Methoxy-4-methylpentan-3-ol: Similar structure but lacks the amino group.
Uniqueness
1-Amino-4-methoxy-2-methylpentan-3-ol is unique due to the presence of both an amino group and a methoxy group, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .
Properties
Molecular Formula |
C7H17NO2 |
---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
1-amino-4-methoxy-2-methylpentan-3-ol |
InChI |
InChI=1S/C7H17NO2/c1-5(4-8)7(9)6(2)10-3/h5-7,9H,4,8H2,1-3H3 |
InChI Key |
NXKMIMDXDMLDNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C(C)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.